![molecular formula C28H24N2 B3158852 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-57-1](/img/structure/B3158852.png)
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Overview
Description
The compound “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a complex organic molecule. It is a derivative of acridine, a nitrogen heterocycle . Acridines are planar molecules structurally related to anthracene, with one of the central CH groups replaced by nitrogen . The compound also contains a 4-ethylbenzyl group .
Mechanism of Action
While the specific mechanism of action for “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is not provided, acridine derivatives are known to intercalate into DNA, affecting biological processes involving DNA and related enzymes . This property is often harnessed in the development of anti-cancer drugs .
Future Directions
Acridine derivatives, including “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, hold promise in the field of medicinal chemistry, particularly as potential anti-cancer drugs . Future research may focus on developing new acridine derivatives with enhanced therapeutic potency and selectivity . The use of acridine derivatives in conjunction with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results is also a potential area of exploration .
properties
IUPAC Name |
13-[(4-ethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-2-19-11-13-20(14-12-19)18-30-26-10-6-4-8-23(26)24-16-15-22-17-21-7-3-5-9-25(21)29-27(22)28(24)30/h3-14,17H,2,15-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRYXDPJQBMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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